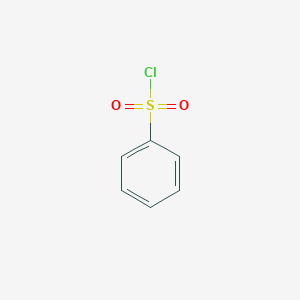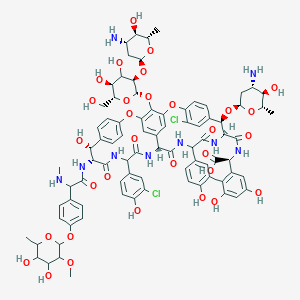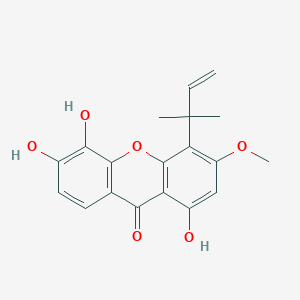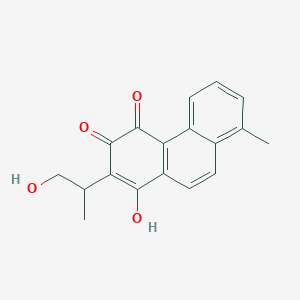
Danshenxinkun A
Overview
Description
Dihydroaeruginoic acid is an organic compound with the chemical formula C10H9NO3S. It is a solid substance that is soluble in some organic solvents and water. This compound is known for its antibacterial, antifungal, and antitumor activities. It is produced by certain strains of Pseudomonas aeruginosa and Pseudomonas fluorescens .
Mechanism of Action
Target of Action
Danshenxinkun A, a natural compound isolated from Tanshen , has been shown to have anti-inflammatory properties and inhibit gsh-px activities in vitro It’s known that phenolic acids in danshen display agonistic activity towards gpr35 , a target implicated in inflammation and cardiovascular diseases .
Mode of Action
It’s known that this compound has anti-inflammatory properties . It’s also known that phenolic acids in Danshen, which might include this compound, can alter intracellular Ca2+ via an unknown target .
Biochemical Pathways
For instance, it has inhibitory actions on calcium channels, can elevate the level of Fibronectin in plasma, improve liver microcirculation, increase liver blood flow, and inhibit lipid peroxidation .
Result of Action
This compound has been shown to reduce the size of myocardial infarcts and improve cardiac function . It also inhibits tumor cell growth in some carcinoma cell lines .
Action Environment
It’s known that the constituents of danshen, from which this compound is derived, were liposoluble and were extracted by heating in bitter rice wine, dissolved in lard, and then cooled to room temperature to give a red paste . This suggests that the extraction and formulation process could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroaeruginoic acid is synthesized through a thiotemplate mechanism involving salicylate and two molecules of cysteine. The process involves the following steps :
Generation and Activation of Salicylate: Salicylate is generated and activated by a bifunctional salicylate synthase/salicyl-AMP ligase.
Coupling with Cysteine-Derived Thiazoline Ring: The activated salicylate is coupled with a cysteine-derived thiazoline ring by dihydroaeruginoic acid synthetase.
Quality Control: A type II thioesterase ensures the quality of the product.
Increased Cysteine Availability: Serine O-acetyltransferase increases cysteine availability for the reaction.
Industrial Production Methods: Industrial production of dihydroaeruginoic acid typically involves microbial fermentation using Pseudomonas aeruginosa or Pseudomonas fluorescens. The fermentation process is optimized to enhance the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Dihydroaeruginoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of dihydroaeruginoic acid with modified functional groups, which can have different biological activities .
Scientific Research Applications
Dihydroaeruginoic acid has a wide range of scientific research applications, including :
Chemistry: It is used as a precursor for the synthesis of analogues and derivatives.
Biology: It serves as a tool to study bacterial iron acquisition and metabolism.
Medicine: Its antibacterial, antifungal, and antitumor properties make it a candidate for drug development.
Industry: It is used in the development of antimicrobial agents for agricultural and industrial applications.
Comparison with Similar Compounds
Dihydroaeruginoic acid is similar to other siderophores produced by Pseudomonas species, such as pyochelin, aeruginoic acid, aeruginaldehyde, and aeruginol . it is unique in its specific structure and the range of biological activities it exhibits. The similar compounds include:
- Pyochelin
- Aeruginoic Acid
- Aeruginaldehyde
- Aeruginol
- Aerugine
- Pyonitrins A-D
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action .
Properties
IUPAC Name |
1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGPQNRHXNRJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923661 | |
| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121064-74-2, 65907-75-7 | |
| Record name | Tanshinone VI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danshenxinkun A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANSHENXINKUN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Danshenxinkun A and where is it found?
A1: this compound is a diterpenoid primarily isolated from the roots of Salvia miltiorrhiza, a plant commonly known as Danshen and used in traditional Chinese medicine. [, , , , ] It is considered a minor constituent of the plant. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: While a specific molecular weight isn't explicitly mentioned in the provided research, its molecular formula is identified as C20H22O3. [2]
Q3: What are the known biological activities of this compound?
A3: Research suggests that this compound exhibits selective inhibition of rabbit platelet aggregation induced by arachidonic acid. [] This suggests potential antithrombotic properties. []
Q4: Are there any known derivatives or structural analogs of this compound?
A4: Yes, a derivative named oleoyl this compound has been isolated from Salvia miltiorrhiza. [] This finding suggests the possibility of further structural modifications to potentially enhance or modify the compound's activity.
Q5: Has this compound been found in other plants besides Salvia miltiorrhiza?
A5: Yes, this compound has also been isolated from the roots of Salvia przewalskii. [, ] This suggests a potential broader distribution of this compound within the Salvia genus.
Q6: What analytical techniques have been employed to characterize this compound?
A6: The identification and structural elucidation of this compound have primarily relied on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , ]
Q7: Is there any research on the stability of this compound under different conditions?
A7: The provided research doesn't offer detailed insights into the stability of this compound under various conditions. Further investigations are needed to determine its stability profile, which is crucial for potential pharmaceutical applications.
Q8: Have there been any studies investigating the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A8: The provided research primarily focuses on the isolation, structural characterization, and preliminary biological activity of this compound. More in-depth studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo activity and efficacy.
Q9: Are there any reported in vitro or in vivo studies evaluating the efficacy of this compound?
A9: While the provided research doesn't delve into specific in vitro or in vivo efficacy studies, its selective inhibition of arachidonic acid-induced platelet aggregation in rabbit platelets [] provides a basis for further investigation into its potential therapeutic benefits.
Q10: Has this compound been tested in any clinical trials?
A10: The available research does not mention any clinical trials conducted with this compound. Further research, including preclinical studies and subsequent clinical trials, is necessary to evaluate its safety and efficacy in humans.
Q11: What is the historical context of research on this compound?
A11: The isolation and identification of this compound appear to be relatively recent discoveries in the scientific literature, with the earliest mention dating back to at least the late 20th century. [] This suggests an ongoing area of research with potential for future discoveries.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



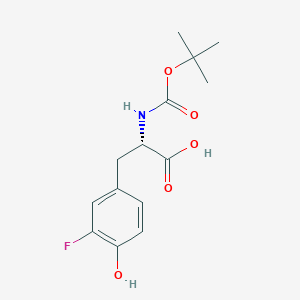
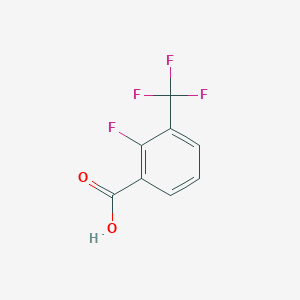
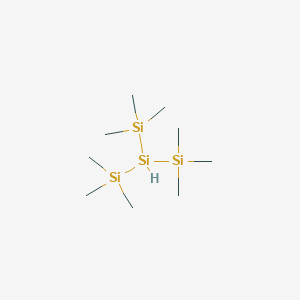
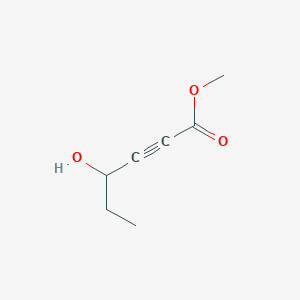


![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)
![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)
